N'-[(3-chloro-2-fluorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide
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Overview
Description
(E)-N’-[(3-chloro-2-fluorophenyl)methoxy]-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core and a (3-chloro-2-fluorophenyl)methoxy group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-[(3-chloro-2-fluorophenyl)methoxy]-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3-chloro-2-fluorobenzyl alcohol with thieno[2,3-d]pyrimidine-4-carbaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
(E)-N’-[(3-chloro-2-fluorophenyl)methoxy]-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds .
Scientific Research Applications
(E)-N’-[(3-chloro-2-fluorophenyl)methoxy]-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N’-[(3-chloro-2-fluorophenyl)methoxy]-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (E)-N’-[(3-chloro-2-fluorophenyl)methoxy]-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide
- 4-Chloro-2-fluorobenzenemethanol
- Thieno[2,3-d]pyrimidine derivatives
Uniqueness
The uniqueness of (E)-N’-[(3-chloro-2-fluorophenyl)methoxy]-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H10ClFN4OS |
---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
N-[(3-chloro-2-fluorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide |
InChI |
InChI=1S/C14H10ClFN4OS/c15-11-3-1-2-9(12(11)16)6-21-20-8-18-13-10-4-5-22-14(10)19-7-17-13/h1-5,7-8H,6H2,(H,17,18,19,20) |
InChI Key |
CMPIWFJDSSCHCC-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)F)CON/C=N/C2=C3C=CSC3=NC=N2 |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CONC=NC2=C3C=CSC3=NC=N2 |
Origin of Product |
United States |
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